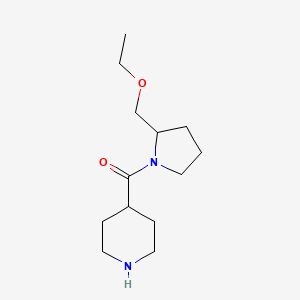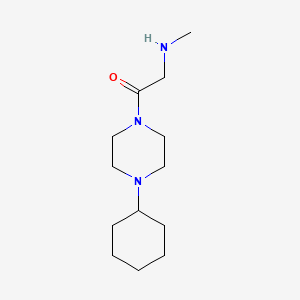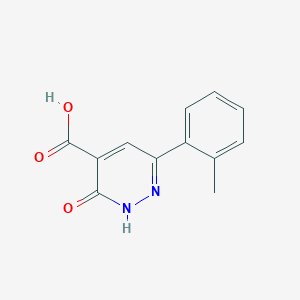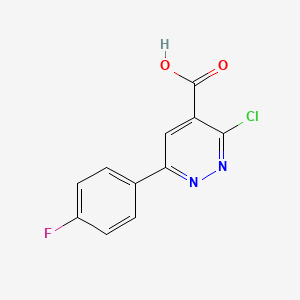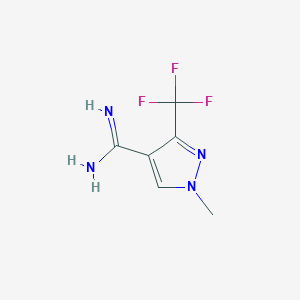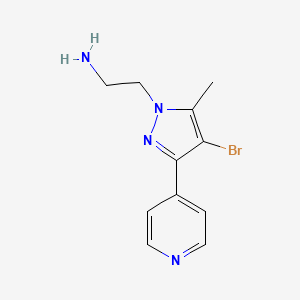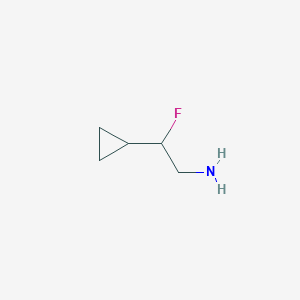
2-Cyclopropyl-2-fluoroethan-1-amine
Übersicht
Beschreibung
“2-Cyclopropyl-2-fluoroethan-1-amine” is a research chemical . It’s a type of amine, which are organic compounds that contain and are often based on one or more atoms of nitrogen .
Synthesis Analysis
The synthesis of cyclopropylamine, a similar compound, has been described in the literature. It involves a process for preparing cyclopropylamine from γ-butyrolactone . Another method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl .Molecular Structure Analysis
The molecular structure of amines, including “this compound”, can be analyzed using spectroscopic techniques. The hydrogens attached to an amine show up at 0.5-5.0 ppm in the NMR spectrum .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. For example, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary. Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .Wissenschaftliche Forschungsanwendungen
Multicomponent Cyclopropane Synthesis
Functional-group-tolerant organoboron is used in base-metal-catalyzed cyclopropene carbometalation, enabling three-component cyclopropane synthesis. This method, exemplified by the modular assembly of 2-arylcyclopropylamines (ACPA), represents an enantioselective multicomponent cyclopropane synthesis, crucial in ACPA synthesis (Li et al., 2019).
Sigma Receptor Ligands
Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines are discovered as a new class of σ receptor ligands, showing different selectivity for receptor subtypes. Certain compounds show notable potency as ligands, indicating potential in neuropharmacology (Schinor et al., 2020).
Cyclopropyl Amines Synthesis
The reaction of enamines with Et3Al and CH2I2 forms cyclopropyl amines, demonstrating advantages over traditional cyclopropanation reagents for their preparation (Kadikova et al., 2015).
Pd-Catalyzed Activation of Cyclopropanes
Pd-catalyzed regioselective activation of gem-difluorinated cyclopropanes, yielding 2-fluoroallylic amines, demonstrates the utility in creating biologically active molecular skeletons (Xu et al., 2015).
Chan-Lam Cyclopropylation
A Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate facilitates the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, important in medicinal chemistry (Derosa et al., 2018).
Chemoenzymatic Route Synthesis
Chemo-enzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate in corticotropin-releasing factor-1 (CRF-1) receptor antagonist synthesis, demonstrates the potential of enzyme-catalyzed synthesis in pharmaceutical production (Parker et al., 2012).
Fluorinated Amino Acid Synthesis
A synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, through a series of reactions including cyclopropanation and Curtius rearrangement, highlights the versatility in creating fluorinated amino acids (Sloan & Kirk, 1997).
Wirkmechanismus
Target of Action
Similar compounds such as 1,2-cyclopropyl carbohydrates have shown bioactivity in hela cancer cell lines and yeast, suggesting potential targets within these organisms .
Mode of Action
It is proposed that similar compounds, like 1,2-cyclopropyl carbohydrates, inhibit their targets through an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with a target enzyme .
Biochemical Pathways
Similar compounds have shown to affect various cellular processes, suggesting that multiple pathways could be involved .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have shown bioactivity in hela cancer cell lines and yeast, suggesting potential antiproliferative effects .
Biochemische Analyse
Biochemical Properties
2-Cyclopropyl-2-fluoroethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with specific receptors or enzymes involved in these pathways . Additionally, it can alter gene expression by affecting transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism often involves phase I and phase II reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5(3-7)4-1-2-4/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWZPBFQOUQYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



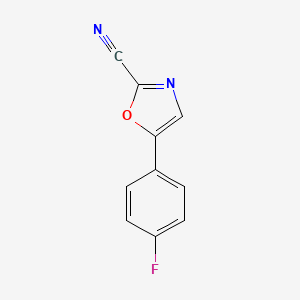
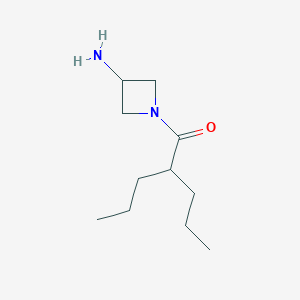

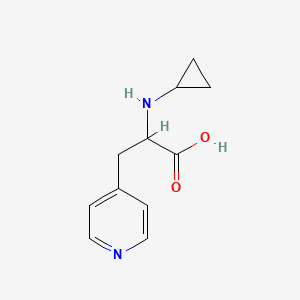

![N-[2-(3-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1472267.png)
